![molecular formula C20H24N2S3Sn2 B1466847 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazol CAS No. 1025451-57-3](/img/structure/B1466847.png)

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazol

Übersicht

Beschreibung

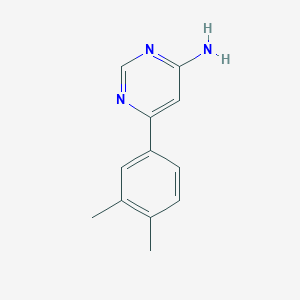

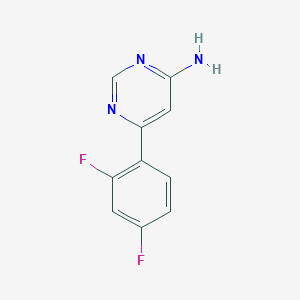

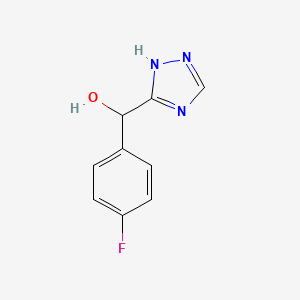

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C20H24N2S3Sn2 and its molecular weight is 626 g/mol. The purity is usually 95%.

The exact mass of the compound 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Photovoltaik (OPVs)

Diese Verbindung wird als Elektronenakzeptor bei der Herstellung von OPVs eingesetzt. Ihre Molekülstruktur begünstigt die Bildung einer p-n-Übergangszone, die für die Umwandlung von Licht in Elektrizität entscheidend ist. Die stannylierten Thiophen-Einheiten in der Verbindung tragen dazu bei, die Bandlücke zu verringern, wodurch die Lichtabsorption erhöht und die Effizienz der Solarzellen verbessert wird .

Organische Feldeffekttransistoren (OFETs)

In OFETs fungiert diese Verbindung als Halbleiterschicht. Ihre starke Elektronen-anziehende Natur aufgrund des Benzo[c][1,2,5]thiadiazol-Kerns ermöglicht eine effiziente Ladungsträgermobilität. Dies macht sie für den Einsatz in Hochleistungs-OFETs geeignet, die für die Entwicklung flexibler und leichter elektronischer Geräte von entscheidender Bedeutung sind .

Organische Leuchtdioden (OLEDs)

Die Fähigkeit der Verbindung, Elektronen zu transportieren, macht sie zu einem wertvollen Material beim Bau von OLEDs. Sie kann in der Emissionsschicht von OLEDs verwendet werden und trägt zur Farbreinheit und Effizienz der Dioden bei. Dies ist besonders wichtig für die Entwicklung von Displaytechnologien und Beleuchtungssystemen .

Photodynamische Therapie

Obwohl sie nicht direkt in medizinischen Behandlungen eingesetzt wird, wurden Derivate dieser Verbindung als Photosensibilisatoren in der photodynamischen Therapie untersucht. Diese Therapie ist eine minimal invasive Behandlung, die lichtempfindliche Verbindungen verwendet, um reaktive Sauerstoffspezies zu produzieren, die Krebszellen abtöten können .

Organophotokatalyse

Die Struktur der Verbindung ermöglicht es ihr, unter sichtbarem Licht als Organophotokatalysator zu fungieren. Diese Anwendung ist im Bereich der grünen Chemie von Bedeutung, wo sie zur Katalyse chemischer Reaktionen verwendet werden kann, ohne dass harsche Bedingungen oder giftige Metalle erforderlich sind, wodurch die Umweltbelastung verringert wird .

Wirkmechanismus

Mode of Action

These compounds can absorb light and generate charge carriers (electrons and holes), which can move through the material to produce an electric current .

Result of Action

The result of their action is the generation of electric current when exposed to light, which is the fundamental principle behind devices like solar cells and OLEDs .

Action Environment

The efficiency and stability of these compounds can be influenced by various environmental factors such as temperature, humidity, and exposure to oxygen .

Eigenschaften

IUPAC Name |

trimethyl-[5-[4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHYKPMJJAWZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S3Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025451-57-3 | |

| Record name | 2,1,3-Benzothiadiazole, 4,7-bis[5-(trimethylstannyl)-2-thienyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole in the synthesis of the presented polymers?

A1: 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Sn-DTFBT) acts as a di-stannylated monomer in the synthesis of PDTBFFBT, a donor-acceptor copolymer. [] The trimethylstannyl groups are crucial for enabling Stille coupling polymerization with a dibrominated dithienobenzofluorene (DTBF) derivative. This reaction forms the backbone of the PDTBFFBT copolymer, where the DTFBT unit serves as the electron-accepting unit. []

Q2: How does the structure of the synthesized polymers impact their performance in organic solar cells?

A2: The research compares two DTBF-based copolymers: PDTBFFBT and PDTBFNT. [] PDTBFNT, incorporating a naphtho[1,2-c:5,6-c′]bis([1,2,5]thiadiazole) unit, exhibits a smaller optical and electrochemical band gap compared to PDTBFFBT. [] This difference in structure leads to better energy level alignment with the PC71BM acceptor material, contributing to a higher power conversion efficiency (5.22%) for PDTBFNT-based devices compared to PDTBFFBT-based devices (2.68%). [] Additionally, PDTBFNT exhibits a stronger tendency for face-on π-stacking, further enhancing charge transport and contributing to its superior performance in organic solar cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)

![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)